molecular formula C15H14ClNO4S B2564400 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide CAS No. 339107-15-2

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

Cat. No.: B2564400
CAS No.: 339107-15-2
M. Wt: 339.79
InChI Key: DZKWKBLAXAPVNO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is an acetamide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom and a 4-methoxyphenylsulfonyl moiety at the acetamide’s α-position. This compound is part of a broader class of sulfonamide-containing acetamides, which are recognized for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-11-6-8-12(9-7-11)22(19,20)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKWKBLAXAPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an acetamide moiety, which is known to enhance its pharmacological properties. The presence of the 2-chlorophenyl and 4-methoxyphenyl groups contributes to its biological efficacy by modulating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism, which is crucial for DNA synthesis and cell proliferation . Additionally, the compound may interact with carbonic anhydrase isoforms, which are implicated in various physiological processes including acid-base balance and tumor progression .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial folate synthesis, similar to other sulfonamides .

Pathogen Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus150.5
Escherichia coli121.0
Bacillus subtilis140.8

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibits cytotoxic effects on lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines. The compound's mechanism may involve cell cycle arrest and induction of apoptosis through caspase activation pathways .

Cell Line IC50 (μM)
A5495.2
MCF-76.8

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase : A study highlighted the compound's role as a carbonic anhydrase inhibitor, showing significant inhibition against isoforms hCA I and hCA II with K_I values indicating potent activity . This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain cancers.
  • Cytotoxicity Studies : In cytotoxicity assays involving A549 and MCF-7 cell lines, the compound demonstrated promising results with IC50 values comparable to established chemotherapeutics like doxorubicin . This positions this compound as a candidate for further development in cancer therapy.
  • Antimicrobial Screening : The antimicrobial efficacy was assessed against multiple pathogens, revealing moderate to strong inhibition against Staphylococcus aureus and Bacillus subtilis. These findings support its potential use as an antibacterial agent .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its sulfonamide group enhances its reactivity, allowing for the introduction of various functional groups that can tailor its properties for specific applications.

Biology

Research has demonstrated that N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 10-20 µM against these pathogens .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation as an anti-inflammatory agent.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its interaction with biological targets suggests possible applications in drug development aimed at conditions such as infections and inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to function as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Data Tables

The following table summarizes key findings related to the antibacterial activity of derivatives derived from this compound:

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
8gSalmonella typhi10.63 µM
8gEscherichia coli10.31 µM
8gPseudomonas aeruginosa10.45 µM
8gStaphylococcus aureus11.77 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated various acetamide derivatives for their antibacterial activity. The results indicated that compounds bearing the sulfonamide moiety showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .

Case Study 2: Mechanism of Action
Further investigations into the mechanism of action revealed that this compound interacts with specific enzymes or receptors, modulating their activity and leading to observed biological effects. Detailed studies are required to elucidate these pathways fully.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its sulfonamide and chlorophenyl functional groups. Key reaction pathways include:

Hydrolysis

  • Acidic Conditions : The sulfonamide group undergoes hydrolysis in the presence of strong acids (e.g., HCl) to form sulfonic acid derivatives.

  • Basic Conditions : Alkaline hydrolysis (e.g., NaOH) may cleave the amide bond, yielding aniline derivatives.

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The chlorophenyl group can undergo substitution with nucleophiles (e.g., methoxide, amines) under catalytic conditions (e.g., palladium catalysts) .

  • Sulfonamide Functionalization : The sulfonamide group may participate in reactions such as acetylation or alkylation to introduce additional functional groups .

Oxidation/Reduction

  • Oxidation : The sulfonamide group can be oxidized to sulfone derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction : Selective reduction of functional groups (e.g., nitro groups, if present) using agents like lithium aluminum hydride may occur.

Reagents and Reaction Conditions

Reaction TypeCommon Reagents/CatalystsConditionsMajor Products
Hydrolysis (acidic)HCl, H₂SO₄Heated aqueous solutionSulfonic acid derivatives
SubstitutionNaOMe, NH₃, Pd catalystsElevated temperaturesSubstituted phenyl/nucleophilic derivatives
OxidationH₂O₂, m-CPBARoom temperature to refluxSulfone derivatives
ReductionLiAlH₄, NaBH₄Inert atmosphereReduced functional groups

Hydrolysis Products

  • Sulfonic Acid Derivatives : Formed via acidic hydrolysis, these compounds may exhibit enhanced solubility or ionizable properties.

  • Aniline Derivatives : Alkaline hydrolysis generates aromatic amines, which are versatile intermediates in pharmaceutical synthesis.

Substituted Derivatives

  • Functionalized Sulfonamides : Introduction of electron-donating or withdrawing groups via substitution alters biological activity, such as antimicrobial or anticancer properties .

  • Cross-Coupled Products : Palladium-catalyzed reactions yield complex heterocycles or arylated derivatives for drug discovery .

Oxidized/Reduced Analogues

  • Sulfone Derivatives : Oxidation enhances stability and may modulate enzyme binding in therapeutic applications.

  • Reduced Functional Groups : Selective reduction can generate bioisosteric analogues for probing structure-activity relationships.

Analytical Techniques for Reaction Monitoring

  • NMR Spectroscopy : Tracks shifts in aromatic regions (e.g., δ 6–8 ppm for phenyl groups) and amide protons (δ 9–10 ppm) .

  • IR Spectroscopy : Identifies amide bonds (C=O stretch ~1660 cm⁻¹) and sulfonamide linkages (S=O stretches ~1200–1250 cm⁻¹) .

  • X-ray Crystallography : Confirms structural changes post-reaction, as demonstrated in related sulfonamide derivatives .

Limitations and Challenges

  • Regioselectivity : Substitution reactions on the chlorophenyl group may yield mixed products due to competing electron-withdrawing effects.

  • Stability : Sulfonamide hydrolysis requires careful control of pH and temperature to avoid decomposition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among acetamide derivatives include substitutions on the phenyl rings and modifications to the sulfonyl group. These alterations significantly influence solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N-Phenyl) Sulfonyl Group Molecular Weight Notable Properties Reference
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide 2-chlorophenyl 4-methoxyphenyl 364.81 g/mol* Moderate polarity due to OCH₃ -
N-(2,4-dichlorophenyl)-2-[(2-chlorophenyl)sulfonyl]acetamide 2,4-dichlorophenyl 2-chlorophenyl 378.66 g/mol High lipophilicity (3 Cl atoms)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl methyl 316.72 g/mol Electron-withdrawing NO₂ group
6b: N-(((4-methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide phenyl (methylated) 4-methoxyphenyl 378.44 g/mol Enhanced solubility (OCH₃)
2a: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 3-chlorophenyl benzofuran-oxadiazole 431.88 g/mol Extended π-conjugation

*Calculated based on molecular formula C₁₅H₁₃ClNO₄S.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to chlorinated analogs (e.g., ), while nitro groups (e.g., ) reduce electron density, affecting reactivity.
  • Steric Effects : Bulky substituents (e.g., benzofuran-oxadiazole in ) may hinder binding to biological targets compared to simpler sulfonyl groups.
Anticancer Activity

Acetamide derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) exhibit potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines (IC₅₀: 1.2–3.8 μM).

Antimicrobial Activity

Compounds like 2a and 2b (benzofuran-oxadiazole derivatives) demonstrate strong antimicrobial effects (MIC: 4–8 μg/mL against S. aureus and E. coli) . The target compound’s sulfonyl group could similarly disrupt microbial enzyme function, though direct data are unavailable.

Herbicidal Activity

Chlorinated analogs, such as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide, are used as pre-emergent herbicides .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves sulfonylation followed by acetamide coupling. For example, sulfonyl groups can be introduced via refluxing with sulfonating agents (e.g., methoxyphenylsulfonyl chloride) in anhydrous conditions. Acetamide formation typically employs nucleophilic substitution between chlorophenyl amines and activated carbonyl intermediates. Optimization strategies include:
  • Catalysis : Fe(III)-catalyzed reactions improve regioselectivity and reduce byproducts (e.g., FeCl₃ in acetonitrile at 80°C) .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60-80°C enhance reactivity.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures increases purity .
    Yields vary (25–80%) depending on substituent electronic effects; electron-donating groups (e.g., methoxy) on the phenyl ring improve reaction efficiency .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons and carbons adjacent to sulfonyl and acetamide groups. For example, the sulfonyl group deshields nearby protons (δ 7.5–8.5 ppm), while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and torsional strain. For sulfonamides, key parameters include S–O bond lengths (~1.43 Å) and dihedral angles between aromatic rings (e.g., nitro groups twisted 16.7° from the benzene plane) .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) at multiple concentrations (IC₅₀ values) to confirm activity trends .
  • Target-Specific Assays : Use adenosine A2B receptor binding studies (radioligand displacement) or enzyme inhibition assays (e.g., acetylcholinesterase) to isolate mechanisms .
  • Statistical Analysis : Apply ANOVA to compare inter-assay variability. For example, discrepancies in anti-cancer activity between HCT-116 and MCF-7 cell lines may reflect differences in receptor expression .

Q. How can computational docking studies be designed to predict the binding affinity of this compound with target proteins?

  • Methodological Answer :
  • Protein Preparation : Retrieve target structures (e.g., BSA or adenosine receptors) from PDB. Optimize protonation states using tools like AutoDockTools.
  • Ligand Parameterization : Generate 3D conformers of the compound and assign partial charges (e.g., AMBER force field).
  • Docking Protocols : Use AutoDock Vina or Schrödinger Glide. Focus on sulfonyl and acetamide moieties interacting with hydrophobic pockets or hydrogen-bonding residues (e.g., Lys136 in BSA) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² > 0.7) supports predictive accuracy .

Q. What methodologies are recommended for evaluating the enzyme inhibition potential and antioxidant activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition :
  • Kinetic Assays : Monitor substrate conversion (e.g., acetylthiocholine for acetylcholinesterase) via Ellman’s method at 412 nm .
  • IC₅₀ Determination : Test compound concentrations from 1 nM–100 µM and fit data to a sigmoidal curve.
  • Antioxidant Activity :
  • DPPH/ABTS Radical Scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.

Q. How can researchers optimize the synthetic pathway to improve yield and purity while minimizing byproducts?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or dimerization products).
  • Stepwise Optimization :
  • Coupling Agents : Replace traditional bases (e.g., K₂CO₃) with DMAP or HOBt to suppress side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) and improve yield by 15–20% .
  • Green Chemistry : Switch to ionic liquids (e.g., [BMIM]BF₄) for recyclable solvent systems .

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